molecular formula C17H22ClNO2 B4903066 1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride

1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride

Cat. No.: B4903066
M. Wt: 307.8 g/mol
InChI Key: MCRGBOOFWXHRJD-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrrolidine ring, and a propanol group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride involves multiple steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 1-(naphthalen-2-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt.

    Reaction Conditions: The reaction typically requires controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

    Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various derivatives of the original compound, such as substituted naphthalenes, pyrrolidines, and propanols.

Scientific Research Applications

1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in studies involving enzyme inhibition, particularly urease inhibition, which has implications in agriculture and medicine.

    Medicine: It has been investigated for its potential therapeutic effects, including its role as a β2-adrenergic receptor blocker, which can influence heart and lung function.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets the β2-adrenergic receptor, a G protein-coupled receptor activated by epinephrine.

    Pathways Involved: By blocking the β2-adrenergic receptor, the compound inhibits downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.

Comparison with Similar Compounds

1-Naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride can be compared with other similar compounds:

    Propranolol Hydrochloride: This compound is an impurity of Propranolol, a well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.

    Similar Compounds: Other similar compounds include 1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride and various derivatives of naphthalene and pyrrolidine.

    Uniqueness: The unique combination of the naphthalene ring, pyrrolidine ring, and propanol group in this compound provides distinct chemical and biological properties that differentiate it from other compounds.

Properties

IUPAC Name

1-naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c19-16(12-18-9-3-4-10-18)13-20-17-8-7-14-5-1-2-6-15(14)11-17;/h1-2,5-8,11,16,19H,3-4,9-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRGBOOFWXHRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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